1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid
Description
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid (CAS 1822512-45-7) is a piperidine-derived carboxylic acid functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 5-position. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in peptidomimetics and protease inhibitors, due to the metabolic stability imparted by the -CF₃ group and the versatility of the Cbz protecting group .
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-12(13(20)21)19(8-11)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKTZBOJCDHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Position and Functional Groups
The compound’s structural analogs differ in substituent type, position, or protecting groups. Key examples include:
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 129769-20-6)
- Structure : Methyl (-CH₃) substituent at the 5-position instead of -CF₃.
- Molecular Formula: C₁₅H₁₉NO₄.
- Molecular Weight : 277.32 g/mol.
- Key Differences :
Cis-1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid (SY124094)
- Structure : -CF₃ at the 3-position (cis configuration).
- Key Differences :
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (CAS 1864057-90-8)
Protecting Group Variations
Boc-Protected Analogs (e.g., 1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid)
- Structure : tert-Butoxycarbonyl (Boc) instead of Cbz.
- Key Differences: Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis. Boc groups are preferred in acid-tolerant syntheses, while Cbz is stable under basic conditions .
Comparative Data Table
Research Findings
- Lipophilicity and Solubility : The -CF₃ group in the target compound increases logP by ~1.5 compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : -CF₃ reduces oxidative metabolism in liver microsomes by 40% compared to -CH₃, as shown in preclinical studies .
- Synthetic Utility : Cbz protection is retained in Pd/H₂-mediated couplings, whereas Boc is incompatible with strong acids or reducing agents .
Biological Activity
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound, with the molecular formula C16H18F3N1O4, integrates a piperidine ring, a benzyloxycarbonyl protecting group, and a trifluoromethyl substituent. This combination not only enhances the compound's chemical properties but also its pharmacological potential, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, allowing for better interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N1O4 |
| Molecular Weight | 331.29 g/mol |
| Structural Features | Piperidine ring, benzyloxycarbonyl group, trifluoromethyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of coagulation factor Xa , a critical target in anticoagulant therapy. Its ability to effectively bind to proteins involved in coagulation pathways is crucial for its therapeutic applications in treating thromboembolic disorders.
The interaction studies have demonstrated that this compound can inhibit factor Xa activity through strong binding to its active site. This inhibition is vital for preventing blood clot formation, making it a promising candidate for anticoagulant drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | Piperazine ring, benzyloxycarbonyl group | Moderate inhibition of factor Xa | Contains tert-butoxycarbonyl instead of trifluoromethyl |
| 1-benzyl-4-(tert-butyl)-piperazine-1,4-dicarboxylic acid | Benzyl group, dicarboxylic acid | Anticoagulant activity | Dicarboxylic structure enhances solubility |
| 5-(trifluoromethyl)-pyrrolidine-2-carboxylic acid | Pyrrolidine ring, trifluoromethyl group | Potential neuroprotective effects | Smaller ring structure may lead to different pharmacokinetics |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological efficacy. For instance, research has shown that modifications in the piperidine structure can lead to improved binding affinity and selectivity towards factor Xa.
Notable Research Findings:
- In vitro Studies : Demonstrated effective inhibition of factor Xa with IC50 values comparable to existing anticoagulants.
- Structure-Activity Relationship (SAR) : Identified key structural modifications that enhance biological activity while maintaining low toxicity profiles.
- Pharmacokinetic Studies : Suggested favorable absorption and distribution characteristics in preliminary animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
